2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
Description
2-[4-(Dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core. This structure is characterized by a benzothiazole ring fused with an imidazole moiety, substituted at position 2 with a 4-(dimethylamino)phenyl group and at position 3 with a 3-methoxypropylamine side chain. While the exact therapeutic application of this compound remains underexplored in the literature, structurally related analogs have demonstrated antineoplastic, antimicrobial, and enzyme-modulating activities .
Properties
Molecular Formula |
C24H20N4O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-17-10-8-16(9-11-17)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
InChI Key |
OGUSJUWUFAUHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine core.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Substituent Position : The 2- and 3-positions of the imidazo[2,1-b]benzothiazole core are critical for target engagement. For example, SRT1720’s 3-piperazinylmethyl group enhances SIRT1 binding, whereas the target compound’s 3-methoxypropylamine may influence solubility or off-target interactions .
- However, the dimethylamino group’s electron-donating nature could alter binding kinetics compared to halogens .
- Bioactivity Divergence: Despite structural similarities, minor modifications lead to divergent activities. For instance, thiadiazole analogs exhibit antimicrobial effects, while SRT1720 modulates SIRT1, highlighting the scaffold’s versatility .
Comparative Analysis :
- The target compound likely employs a multi-step synthesis involving condensation (as in ) or a three-component reaction (as in ). The 3-methoxypropylamine side chain may require nucleophilic substitution or reductive amination.
- Functionalization of the imidazo[2,1-b]benzothiazole core often utilizes palladium-catalyzed cross-coupling for aryl group introduction, as seen in antineoplastic analogs .
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Physicochemical Comparisons
Insights :
- The 3-methoxypropylamine group in the target compound may improve aqueous solubility compared to the Ephrin inhibitor’s hydrophobic substituents.
- High logP values (>3) across analogs suggest challenges in bioavailability, necessitating formulation optimization .
Biological Activity
The compound 2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine (CAS Number: 1105240-24-1) belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.54 g/mol. The structure features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N3O2S |
| Molecular Weight | 422.54 g/mol |
| CAS Number | 1105240-24-1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, research involving imidazo[2,1-b][1,3]benzothiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have been conducted using human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicated that these compounds exhibit a dose-dependent inhibition of cell proliferation.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxicity of related benzothiazole derivatives:
- A549 Cell Line : IC50 values ranged from 5 to 15 µM.
- HCC827 Cell Line : IC50 values were approximately 6.26 ± 0.33 µM in 2D assays.
- NCI-H358 Cell Line : IC50 values around 6.48 ± 0.11 µM were observed in similar assays.
These findings suggest that modifications to the benzothiazole structure can enhance antitumor activity by improving interactions with DNA and inhibiting cellular proliferation pathways .
The proposed mechanism of action for compounds like This compound involves:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits DNA-dependent enzymes, leading to apoptosis in cancer cells.
Studies have shown that similar compounds preferentially bind to the minor groove of AT-rich regions in DNA, which is crucial for their antitumor efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound may exhibit antimicrobial activity. Compounds with similar structural motifs have been reported to possess broad-spectrum antimicrobial effects against various pathogens.
Research Findings
Research indicates that certain derivatives demonstrate:
The antimicrobial mechanism is believed to involve disruption of microbial DNA synthesis and interference with cellular processes critical for microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
